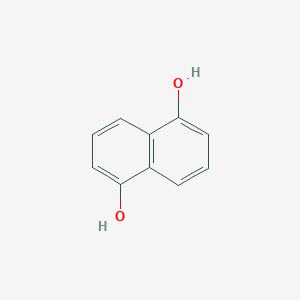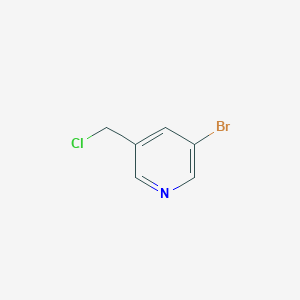
3-溴-5-(氯甲基)吡啶
概述
描述
3-Bromo-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
科学研究应用
3-Bromo-5-(chloromethyl)pyridine is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In the development of biologically active molecules, including potential pharmaceuticals.
Medicine: As a building block in the synthesis of drug candidates with antimicrobial or anticancer properties.
Industry: In the production of agrochemicals and specialty chemicals
作用机制
Target of Action
It’s known that this compound is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 3-Bromo-5-(chloromethyl)pyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that this compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds.
Result of Action
Its use in suzuki–miyaura cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
生化分析
Biochemical Properties
It is known that bromine and chlorine substituents on aromatic compounds can participate in various biochemical reactions
Cellular Effects
It is known that halogenated pyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated pyridines can participate in free radical reactions , which could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, under inert atmosphere, and in a freezer under -20°C .
Dosage Effects in Animal Models
It is known that halogenated compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
Halogenated pyridines can potentially interact with various enzymes or cofactors .
Transport and Distribution
Halogenated compounds can interact with various transporters or binding proteins .
Subcellular Localization
Halogenated compounds can potentially be directed to specific compartments or organelles based on their chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chloromethyl)pyridine typically involves the bromination of 5-(chloromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of 3-Bromo-5-(chloromethyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: 3-Bromo-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
相似化合物的比较
3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group.
3-Chloro-5-(bromomethyl)pyridine: Similar structure but with the positions of bromine and chlorine swapped.
5-Bromo-3-(chloromethyl)pyridine: Similar structure but with the positions of bromine and chloromethyl swapped.
Uniqueness: 3-Bromo-5-(chloromethyl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules .
属性
IUPAC Name |
3-bromo-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHAZLCNNDGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470808 | |
| Record name | 3-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-69-2 | |
| Record name | 3-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

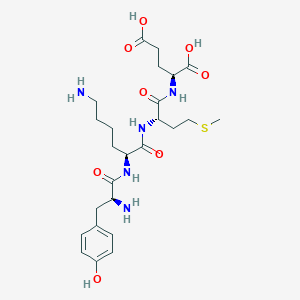
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
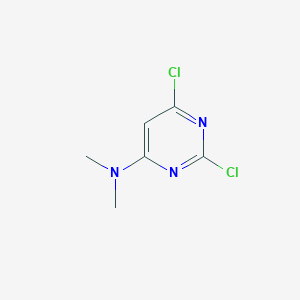
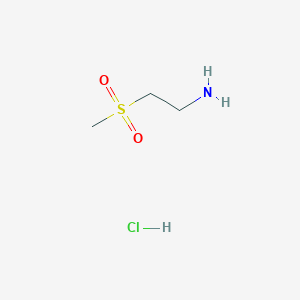
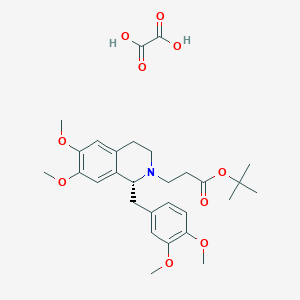
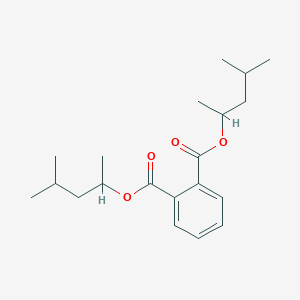
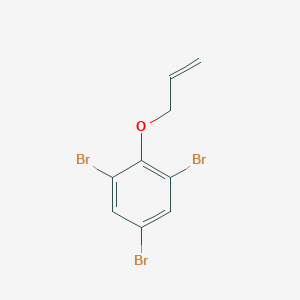
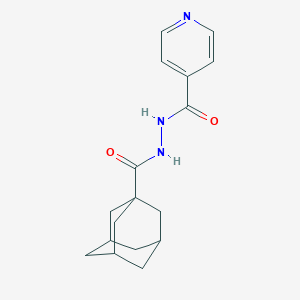
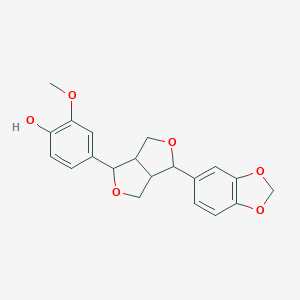
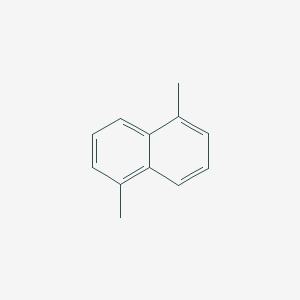
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
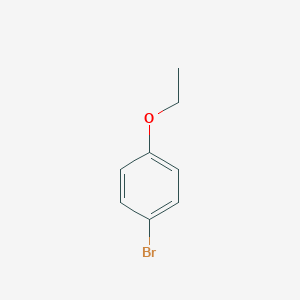
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
